Cas no 824-22-6 (4-Methylindan)

4-Methylindan is a bicyclic aromatic hydrocarbon with the molecular formula C₁₀H₁₂. It features a fused benzene and cyclopentane ring structure, substituted with a methyl group at the 4-position. This compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of fragrances, pharmaceuticals, and specialty chemicals. Its stable aromatic framework and reactive methyl group make it a versatile building block for further functionalization. 4-Methylindan exhibits favorable solubility in common organic solvents, facilitating its use in various synthetic applications. The compound's well-defined structure and purity are critical for ensuring consistent performance in industrial and research settings.
4-Methylindan structure
4-Methylindan structure
Product Name:4-Methylindan
CAS No:824-22-6
MF:C10H12
MW:132.202282905579
MDL:MFCD16300725
CID:726088
PubChem ID:13211
Update Time:2025-06-09

4-Methylindan Chemical and Physical Properties

Names and Identifiers

    • 1H-Indene,2,3-dihydro-4-methyl-
    • 4-methyl-2,3-dihydro-1H-indene
    • 4-methylindan
    • 4-Methylindane
    • 1H-Indene, 2,3-dihydro-4-methyl-
    • Indan, 4-methyl-
    • 2XB2R8T53C
    • LNNSODHYZXCEJP-UHFFFAOYSA-N
    • 2,3-dihydro-4-methyl-1H-indene
    • FCH1174142
    • AK312952
    • AX8253879
    • Q27255751
    • 2,3-Dihydro-4-methyl-1H-indene (ACI)
    • Indan, 4-methyl- (6CI, 7CI, 8CI)
    • DTXCID7048293
    • 1H-INDENE,2,3-DIHYDRO-4-METHYL
    • MFCD16300725
    • Y11654
    • DB-242083
    • 2,3-Dihydro-4-methyl-1H-indene; 4-Methylindan
    • CS-0153381
    • AS-60069
    • EINECS 212-524-9
    • NS00038197
    • UNII-2XB2R8T53C
    • 824-22-6
    • DTXSID7073931
    • AKOS022299860
    • 4-Methylindan
    • MDL: MFCD16300725
    • Inchi: 1S/C10H12/c1-8-4-2-5-9-6-3-7-10(8)9/h2,4-5H,3,6-7H2,1H3
    • InChI Key: LNNSODHYZXCEJP-UHFFFAOYSA-N
    • SMILES: C1C=C2CCCC2=C(C)C=1

Computed Properties

  • Exact Mass: 132.0939
  • Monoisotopic Mass: 132.0939
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 117
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.1

Experimental Properties

  • Density: 0.9577
  • Boiling Point: 204.15°C (rough estimate)
  • Flash Point: 76.1°C
  • Refractive Index: 1.5356

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4-Methylindan Production Method

Production Method 1

Reaction Conditions
Reference
Strained Cyclic Cumulene Intermediates in Diels-Alder Cycloadditions of Enynes and Diynes
Burrell, Richard C.; et al, Journal of the American Chemical Society, 1996, 118(17), 4218-19

Production Method 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 -
Reference
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
Kostermans, Gerardus B. M.; et al, Journal of Organic Chemistry, 1988, 53(19), 4531-4

Production Method 3

Reaction Conditions
1.1 Reagents: Iron ,  Bromine Solvents: Hexane
2.1 Reagents: Butyllithium Solvents: Diethyl ether
2.2 -
Reference
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
Kostermans, Gerardus B. M.; et al, Journal of Organic Chemistry, 1988, 53(19), 4531-4

Production Method 4

Reaction Conditions
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
1.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Reference
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Production Method 5

Reaction Conditions
Reference
Condensation of phenolic groups during coal liquefaction model compound studies
Trewhella, Martin J.; et al, Fuel, 1988, 67(8), 1135-8

Production Method 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
2.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Reference
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Production Method 7

Reaction Conditions
1.1 Catalysts: Alumina ;  1 - 2 mm Hg, 400 °C
Reference
Thermal and catalytic intramolecular transformations of 6-cyclopropylpentafulvenes
Petrov, D. V.; et al, Bashkirskii Khimicheskii Zhurnal, 2007, 14(1), 25-29

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride ,  Tributylamine Solvents: Ethanol ;  0 °C; 4 h, rt
2.1 Catalysts: Alumina ;  1 - 2 mm Hg, 400 °C
Reference
Thermal and catalytic intramolecular transformations of 6-cyclopropylpentafulvenes
Petrov, D. V.; et al, Bashkirskii Khimicheskii Zhurnal, 2007, 14(1), 25-29

Production Method 9

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
Reference
The intermediate formation of [4]metacyclophane on flash vacuum thermolysis
Kostermans, Gerardus B. M.; et al, Journal of Organic Chemistry, 1988, 53(19), 4531-4

Production Method 11

Reaction Conditions
Reference
Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins
Adamczyk, Maciej; et al, Journal of Organic Chemistry, 1984, 49(22), 4226-37

Production Method 12

Reaction Conditions
1.1 Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Dichloromethane ;  18 h, 23 °C
Reference
Gold(I)-catalyzed benzannulation of 3-hydroxy-1,5-enynes: an efficient synthesis of substituted tetrahydronaphthalenes and related compounds
Grise, Christiane M.; et al, Tetrahedron, 2007, 64(5), 797-808

Production Method 13

Reaction Conditions
1.1 Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Dichloromethane ;  18 h, 23 °C
Reference
Gold-Catalyzed Synthesis of Substituted Tetrahydronaphthalenes
Grise, Christiane M.; et al, Organic Letters, 2006, 8(25), 5905-5908

Production Method 14

Reaction Conditions
Reference
Dehydration of 1-substituted secondary and tertiary bicyclo[3.3.1]nonan-9-ols. A substituent-driven rearrangement to 4-substituted and/or angularly substituted hexahydroindenes
Balata, Fabrizio; et al, Journal of Organic Chemistry, 1983, 48(4), 566-70

Production Method 15

Reaction Conditions
Reference
Dehydration of 1-substituted secondary and tertiary bicyclo[3.3.1]nonan-9-ols. A substituent-driven rearrangement to 4-substituted and/or angularly substituted hexahydroindenes
Balata, Fabrizio; et al, Journal of Organic Chemistry, 1983, 48(4), 566-70

Production Method 16

Reaction Conditions
Reference
Synthesis of biological markers in fossil fuels. 2. Synthesis and carbon-13 NMR studies of substituted indans and tetralins
Adamczyk, Maciej; et al, Journal of Organic Chemistry, 1984, 49(22), 4226-37

Production Method 17

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Dichloromethane ;  18 h, 23 °C
Reference
Gold-Catalyzed Synthesis of Substituted Tetrahydronaphthalenes
Grise, Christiane M.; et al, Organic Letters, 2006, 8(25), 5905-5908

Production Method 18

Reaction Conditions
1.1 Catalysts: Bromo[1,1′-thiobis[methane]]copper Solvents: Tetrahydrofuran ;  rt → -30 °C
1.2 20 min, -30 °C
1.3 -30 °C → rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
1.5 Solvents: Diethyl ether ;  0 °C; 0 °C → rt
1.6 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Catalysts: Silver triflate ,  Chloro(triphenylphosphine)gold Solvents: Dichloromethane ;  18 h, 23 °C
Reference
Gold-Catalyzed Synthesis of Substituted Tetrahydronaphthalenes
Grise, Christiane M.; et al, Organic Letters, 2006, 8(25), 5905-5908

Production Method 19

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Tetrahydrofuran ,  Water ;  2 - 3 h, 50 °C; 50 °C → rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 30 min, rt
2.2 Reagents: Ammonium chloride Solvents: Water
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ;  2 h, rt
3.2 Reagents: p-Toluenesulfonic acid ;  1 h, rt
Reference
Synthesis of substituted benzenes and phenols by ring-closing olefin metathesis
Yoshida, Kazuhiro; et al, Chemistry - A European Journal, 2008, 14(27), 8246-8261

Production Method 20

Reaction Conditions
1.1 Catalysts: Iron ,  Calcium ;  15 min, 500 °C
Reference
Preparation of sodium silicate/red mud-based ZSM-5 with glucose as a second template for catalytic cracking of waste plastics into useful chemicals
Wang, Xiaofeng; et al, RSC Advances, 2022, 12(34), 22161-22174

4-Methylindan Raw materials

4-Methylindan Preparation Products

4-Methylindan Suppliers

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(CAS:824-22-6)4-Methylindan
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Additional information on 4-Methylindan

Comprehensive Overview of 4-Methylindan (CAS No. 824-22-6)

4-Methylindan, with the Chemical Abstracts Service (CAS) number 824-22-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is a derivative of indan, characterized by a methyl group attached to the 4-position of the indan ring. The structure of 4-Methylindan is pivotal in various applications, ranging from synthetic intermediates to potential therapeutic agents.

The molecular formula of 4-Methylindan is C9H10, and its molecular weight is approximately 118.17 g/mol. The compound is known for its aromatic and cyclic properties, which contribute to its stability and reactivity in chemical reactions. These properties make 4-Methylindan an attractive candidate for use in the synthesis of more complex organic molecules.

In recent years, there has been a growing interest in the biological activities of 4-Methylindan. Studies have shown that this compound exhibits potential pharmacological effects, including anti-inflammatory and analgesic properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of 4-Methylindan demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. This finding has sparked further research into the potential therapeutic applications of 4-Methylindan.

The synthetic pathways for producing 4-Methylindan are well-documented in the literature. One common method involves the Friedel-Crafts alkylation of indan with methyl chloride in the presence of an acid catalyst such as aluminum chloride. This reaction is highly efficient and can be carried out under mild conditions, making it suitable for large-scale production. Another approach involves the catalytic hydrogenation of 4-methylindenone, which provides a more direct route to the desired compound.

The physical properties of 4-Methylindan are also noteworthy. It is a colorless liquid with a boiling point around 195°C at atmospheric pressure. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics are advantageous for its use in various chemical processes and formulations.

In terms of safety and handling, while 4-Methylindan is not classified as a hazardous material, it should be handled with care to avoid skin contact and inhalation. Proper personal protective equipment (PPE) such as gloves and safety goggles should be used when working with this compound. Additionally, it should be stored in a well-ventilated area away from heat sources and incompatible materials.

The environmental impact of 4-Methylindan has also been studied to ensure its safe use in industrial settings. Research indicates that it has low toxicity to aquatic organisms and does not pose significant environmental risks when used responsibly. However, it is important to follow best practices for waste disposal and environmental management to minimize any potential negative impacts.

In conclusion, 4-Methylindan (CAS No. 824-22-6) is a versatile compound with promising applications in both chemical synthesis and pharmaceutical research. Its unique structural features and biological activities make it an important molecule for further investigation and development. As research continues to advance, it is likely that new uses and derivatives of 4-Methylindan will be discovered, further expanding its utility in various fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:824-22-6)4-Methylindan
A941519
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):180.0/281.0/675.0
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